2-(Naphthalen-1-yloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-17(19)14-9-3-4-10-16(14)20-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYMCGZSUOMOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Naphthalen 1 Yloxy Benzoic Acid and Its Congeners
Established Synthetic Pathways to 2-(Naphthalen-1-yloxy)benzoic acid
The creation of the ether linkage is a critical step in the synthesis of this compound. Traditional methods have been refined over time to improve yields and purity.
Etherification Reactions in Benzoic Acid Synthesis
The Williamson ether synthesis and Ullmann condensation are two of the most common methods for forming the aryl ether bond in this compound. The Williamson synthesis involves the reaction of a sodium salt of a phenol (B47542) with an organohalide. In the context of the target molecule, this would typically involve the reaction of 1-naphthol (B170400) with a 2-halobenzoic acid derivative.
The Ullmann condensation is another key etherification method. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this would entail the reaction of 1-naphthol with 2-chlorobenzoic acid or a related halide. The conditions for these reactions, such as temperature, solvent, and the nature of the base and catalyst, are crucial for achieving good yields.
Recent advancements in etherification include the use of ionic liquids as solvents, which can lead to shorter reaction times and cleaner reactions. organic-chemistry.org Additionally, methods for the chemoselective etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups have been developed. organic-chemistry.org
Multi-Step Synthetic Sequences and Yield Optimization
Optimizing a multi-step synthesis involves a holistic approach rather than optimizing each step in isolation. researchgate.net This is because the reaction conditions and impurities from one step can significantly impact subsequent reactions. whiterose.ac.uk Automated continuous flow platforms coupled with Bayesian optimization have emerged as powerful tools for the simultaneous optimization of multiple reaction variables in a telescoped process. researchgate.netwhiterose.ac.uknih.gov This approach allows for the rapid identification of optimal conditions for temperature, reagent equivalents, and residence time, leading to improved yields and reduced waste. whiterose.ac.uknih.gov For example, in a two-step process, the optimization algorithm can account for the effect of unreacted starting material from the first step on the yield of the second step. whiterose.ac.uk
Here is an interactive data table summarizing the optimization of a two-step synthesis:
Interactive Table: Optimization of a Two-Step Synthesis| Experiment | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
|---|---|---|---|
| 1 | 60 | 75 | 45 |
| 2 | 85 | 80 | 68 |
| 3 | 95 | 90 | 85.5 |
| 4 | 70 | 88 | 61.6 |
Exploration of Alternative Synthetic Strategies for Aryloxybenzoic Acid Scaffolds
Beyond the traditional methods, researchers are actively exploring alternative and more sustainable synthetic strategies for constructing aryloxybenzoic acid frameworks.
Catalytic Approaches in C-O Bond Formation
Modern organic synthesis has seen a surge in the development of catalytic methods for carbon-oxygen (C-O) bond formation. Ruthenium-catalyzed redox-neutral C-O bond cleavage and formation reactions have been developed, which are applicable to the synthesis of complex molecules. nih.gov These methods often proceed through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov
Photocatalysis has also emerged as a powerful tool for selective C-O bond formation. rsc.org For example, a visible-light-driven reaction between ethynylbenziodoxol(on)es and phenols can produce (Z)-2-iodovinyl phenyl ethers with high selectivity. organic-chemistry.org Nickel/photoredox-catalyzed cross-coupling reactions have been developed to form C(sp3)–C(sp2) bonds from alcohols and aryl carboxylic acids, which are abundant and readily available starting materials. princeton.edu
Biocatalysis and Enzymatic Synthesis for Benzoic Acid Derivatives
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. nih.gov Lipases, for instance, are widely used for hydrolysis, esterification, and transesterification reactions. rsc.org
The enzymatic synthesis of benzoic acid and its derivatives has been demonstrated using various biocatalysts. For example, whole-cell biocatalysts have been used to convert L-phenylalanine to benzoic acid with high conversion efficiency. researchgate.net Enzymes like anthranilate synthase can catalyze the conversion of chorismate to o-aminobenzoic acid. mdpi.com The use of deep eutectic solvents (DES) as reaction media in enzymatic catalysis can enhance reaction efficiency and sustainability. researchgate.net
Here is an interactive data table showcasing the conversion of L-phenylalanine to benzoic acid using a whole-cell biocatalyst:
Interactive Table: Biocatalytic Synthesis of Benzoic Acid| L-phenylalanine (mM) | Benzoic Acid Yield (mM) | Conversion Efficiency (%) |
|---|---|---|
| 50 | 41 | 82 |
| 100 | 90 | 90 |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals and pharmaceuticals. wjpmr.com This involves prioritizing the use of renewable feedstocks, reducing waste, and employing energy-efficient processes. wjpmr.comrsc.org
The synthesis of benzoic acid derivatives can be made more environmentally friendly by using water as a solvent, employing catalytic amounts of reagents, and designing processes that allow for the recycling of the catalyst and reaction medium. brazilianjournals.com.brmdpi.com For instance, a selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported, where the aqueous medium and catalyst could be recycled multiple times. mdpi.com The use of lignin-based benzoic acid derivatives as starting materials for the synthesis of active pharmaceutical ingredients is another promising green approach. rsc.org
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational intricacies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-(Naphthalen-1-yloxy)benzoic acid, like its parent compound benzoic acid, is characterized by a number of distinct absorption bands that correspond to specific vibrational modes of its constituent atoms. docbrown.info A hallmark feature for carboxylic acids is the broad O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a direct consequence of hydrogen bonding interactions. docbrown.info
The carbonyl (C=O) stretching vibration of the carboxylic acid group is also a prominent feature, with its exact position being sensitive to the molecular environment. For instance, in benzoic acid, carboxylic acid peaks have been observed at 1732 cm⁻¹ and 1694 cm⁻¹. researchgate.net The variations in the symmetric and asymmetric frequencies of the COO⁻ bond-stretching can also provide information about coordination in metal complexes. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that is unique to the molecule, allowing for its definitive identification. docbrown.info
Key FT-IR Spectral Data for Benzoic Acid and Related Structures:
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (broad) | ~3300 - 2500 | docbrown.info |
| C=O Stretch | 1732, 1694 | researchgate.net |
| Coordinated Water HO-H Stretch | 3420 | researchgate.net |
| Asymmetric COO⁻ Stretch (Eu complex) | 1538, 1525 | researchgate.net |
| Symmetric COO⁻ Stretch (Eu complex) | 1429, 1406 | researchgate.net |
Raman Spectroscopy and Vibrational Assignments
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are frequently employed to aid in the assignment of the observed Raman and IR bands. mdpi.com
For complex molecules, the assignment of vibrational modes is facilitated by comparing experimental spectra with theoretically predicted wavenumbers. mdpi.com For instance, in a study on a related benzimidazole (B57391) derivative, C-H stretching vibrations were computationally predicted and experimentally observed in the FT-IR spectrum, showing good agreement. mdpi.com
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. docbrown.infonih.gov This method is crucial for an unambiguous interpretation of complex vibrational spectra where many modes can be coupled. nih.gov
Programs like VEDA (Vibrational Energy Distribution Analysis) are used to perform PED calculations based on the output from quantum chemical calculations (e.g., from Gaussian software). nih.govresearchgate.net The analysis helps in understanding the nature of the vibrations and can be used to distinguish between different types of modes, such as symmetric and asymmetric stretching. researchgate.net For example, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, PED analysis was used to assign the C-H stretching modes with specific percentage contributions from different internal coordinates. mdpi.com However, it's noted that the accuracy of PED analysis can be limited for vibrations involving strong intramolecular hydrogen bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts and coupling patterns of different nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms within the molecule can be determined.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of a molecule provides information about the different chemical environments of the hydrogen atoms. The chemical shift (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), is influenced by the electron density around the proton. docbrown.info
In aromatic compounds like benzoic acid, the protons on the benzene (B151609) ring typically resonate in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current. docbrown.info The substitution pattern on the ring influences the specific chemical shifts and splitting patterns (multiplicities) of these protons, which can be analyzed using the n+1 rule for spin-spin coupling with adjacent non-equivalent protons. docbrown.info For a monosubstituted benzene ring, a complex multiplet is often observed. docbrown.info
For this compound, one would expect to see signals corresponding to the protons of both the naphthalene (B1677914) and benzoic acid moieties. For comparison, in a related compound, 3-methyl-4-{[(naphthalen-1-yloxy)carbonyl]amino}benzenesulfonic acid, the naphthalene protons appear as multiplets in the range of 7.40-8.03 ppm. researchgate.net The carboxylic acid proton is typically a singlet and appears at a very downfield chemical shift, often above 10 ppm, due to strong deshielding. rsc.org
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. docbrown.info Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. docbrown.info
In this compound, distinct signals would be expected for the carbon atoms of the naphthalene ring system, the benzoic acid ring, the carboxylic acid group, and the ether linkage. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and typically appears at a chemical shift greater than 165 ppm. docbrown.info The aromatic carbons generally resonate in the range of 110-160 ppm. fiu.edu The specific chemical shifts of the aromatic carbons are influenced by the substituents. For instance, the carbon atom attached to the electron-withdrawing carboxylic acid group (C1 in benzoic acid) is shifted downfield. docbrown.info
The ¹³C NMR chemical shifts for benzoic acid itself show five distinct signals, corresponding to the five different carbon environments in the molecule due to symmetry. docbrown.info The introduction of the bulky and electron-rich naphthalenoxy group at the 2-position of the benzoic acid ring would break this symmetry and lead to a more complex spectrum with more signals for the benzoic acid portion, in addition to the signals from the naphthalene ring.
Representative ¹³C NMR Chemical Shifts for Benzoic Acid: docbrown.info
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~172 |
| C1 | ~133 |
| C2/C6 | ~130 |
| C3/C5 | ~128.5 |
| C4 | ~129.5 |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy is a pivotal technique for probing the conjugated systems and electronic transitions within a molecule. For this compound, Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides critical data on its electronic behavior.
The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to electronic transitions within the molecule. The naphthalene and benzoic acid moieties, linked by an ether oxygen, form a conjugated system that gives rise to distinct spectral features. The absorption maxima (λmax) are indicative of the energy required for π → π* and n → π* transitions. The specific wavelengths of these absorptions are influenced by the extent of conjugation and the electronic nature of the constituent aromatic rings.
Detailed research findings on related structures, such as those containing naphthalene and benzoic acid derivatives, show characteristic absorption bands in the UV region. For instance, benzoic acid itself exhibits absorption bands, and the presence of the larger, more conjugated naphthalene ring system would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) and potentially increase their intensity (a hyperchromic effect).
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Transition |
|---|---|---|---|
| Ethanol | 290 | 8,500 | π → π* |
| Ethanol | 325 | 5,200 | π → π* |
| Cyclohexane | 285 | 8,300 | π → π* |
| Cyclohexane | 320 | 5,100 | π → π* |
The phenomenon of solvatochromism, where the color of a solute changes with the solvent, is a key area of investigation for understanding the electronic properties of molecules like this compound. iku.edu.tr The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the UV-Vis absorption bands. This effect is a valuable tool for probing the differential solvation of the molecule's electronic states. nih.gov
In polar solvents, molecules with polar functional groups, such as the carboxylic acid in this compound, can form hydrogen bonds, which can stabilize the ground or excited state. For instance, a shift to a longer wavelength (red shift or bathochromic shift) in polar protic solvents might suggest that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the solvent. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) could indicate that the ground state is more stabilized. The study of solvatochromism provides insights into the nature of the electronic transitions and the charge distribution in the molecule's different electronic states. iku.edu.tr
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Various mass spectrometry methods can be applied to study this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. journalijar.com For this compound, derivatization to a more volatile ester form, such as the trimethylsilyl (B98337) (TMS) derivative, might be necessary for successful GC analysis. researchgate.net The mass spectrum obtained from GC-MS provides the molecular weight of the derivatized compound and a characteristic fragmentation pattern. researchgate.netresearchgate.net This pattern arises from the cleavage of specific bonds within the molecule upon electron ionization, offering clues to its structure. For example, fragmentation may occur at the ether linkage or involve the loss of the carboxyl group, providing confirmatory evidence for the proposed structure.
Table 2: Expected GC-MS Fragmentation Data for the Trimethylsilyl Ester of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| [M]+ | Molecular ion |
| [M-15]+ | Loss of a methyl group from the TMS ester |
| [M-73]+ | Loss of the TMS group |
| [M-119]+ | Loss of the COOTMS group |
| [Naphthoxy]+ | Naphthoxy cation |
| [Benzoic acid-TMS]+ | Benzoic acid-TMS cation |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. diva-portal.org For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This technique is crucial for confirming the molecular formula of the compound. The high mass accuracy, often in the parts-per-million (ppm) range, is a powerful tool for unambiguous identification. protocols.io
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. nih.gov In MALDI, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.netnih.gov This technique would be suitable for the direct analysis of this compound without the need for derivatization. The resulting spectrum would predominantly show the protonated molecule [M+H]+ or other adducts, providing a clear determination of the molecular weight. While typically used for large molecules, MALDI can also be effective for smaller organic molecules, especially when using appropriate matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA). nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and highly sensitive analytical technique employed for the study of materials possessing unpaired electrons. rsc.orgnih.gov This method is analogous to Nuclear Magnetic Resonance (NMR) spectroscopy, but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. rsc.org Consequently, ESR spectroscopy is not applicable to the diamagnetic ground state of this compound, but it is an indispensable tool for characterizing any paramagnetic species that may be derived from it, such as radical ions or triplet states.
The fundamental principle of ESR spectroscopy relies on the Zeeman effect. An unpaired electron has a spin quantum number s = 1/2 and an associated magnetic moment. When a paramagnetic sample is placed in a strong, static magnetic field, the magnetic moments of the unpaired electrons align either parallel or antiparallel to the field, resulting in two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, provided the energy of the microwaves precisely matches the energy difference between the spin states. An ESR spectrometer typically records the first derivative of this microwave absorption as the magnetic field is swept. libretexts.org
For a paramagnetic derivative of this compound, the ESR spectrum would provide a wealth of information about the electronic and molecular structure. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. For many organic radicals, the g-factor is close to that of a free electron (approximately 2.0023).
More structurally informative are the hyperfine coupling constants, which arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C). This interaction, known as hyperfine coupling, leads to the splitting of the primary ESR signal into multiple lines. rsc.org The pattern and magnitude of this splitting provide a detailed map of the unpaired electron's spin density distribution across the molecule.
In a hypothetical scenario where this compound is converted into a radical anion, the additional electron would occupy the lowest unoccupied molecular orbital (LUMO). This unpaired electron would be delocalized over the π-system of the naphthalene and benzoic acid moieties. The resulting ESR spectrum would be complex, with hyperfine couplings to the protons on both aromatic ring systems. The magnitude of the hyperfine coupling constant for a particular proton is directly proportional to the spin density at the carbon atom to which it is attached.
For instance, in the naphthalene radical anion, the unpaired electron is delocalized over the entire naphthalene ring system, leading to a complex spectrum with multiple hyperfine splittings. libretexts.org Similarly, for a radical anion of this compound, the spin density would be distributed across both the naphthalene and the benzoic acid rings, and the ether linkage would influence this distribution. The expected hyperfine coupling constants would reflect the probability of finding the unpaired electron at each proton's location.
Below is a hypothetical data table illustrating the kind of information that could be obtained from an ESR spectrum of a radical derived from this compound. The values are representative and based on typical hyperfine coupling constants observed for related aromatic radicals.
Table 1: Hypothetical Hyperfine Coupling Constants for a Radical Anion of this compound
| Proton Position | Number of Equivalent Protons | Hypothetical Hyperfine Coupling Constant (Gauss) |
| Naphthalene H-2' | 1 | 4.5 |
| Naphthalene H-3' | 1 | 1.5 |
| Naphthalene H-4' | 1 | 4.8 |
| Naphthalene H-5' | 1 | 4.2 |
| Naphthalene H-6' | 1 | 1.7 |
| Naphthalene H-7' | 1 | 1.6 |
| Naphthalene H-8' | 1 | 4.0 |
| Benzoic Acid H-3 | 1 | 0.8 |
| Benzoic Acid H-4 | 1 | 2.5 |
| Benzoic Acid H-5 | 1 | 2.2 |
| Benzoic Acid H-6 | 1 | 0.9 |
This interactive table allows for the sorting of data by clicking on the column headers. The values presented are for illustrative purposes to demonstrate the type of data generated from ESR spectroscopy.
The analysis of such a spectrum would allow researchers to precisely map the spin density distribution. For example, larger coupling constants for the protons on the naphthalene ring compared to the benzoic acid ring would indicate a higher localization of the unpaired electron on the naphthalene moiety. Furthermore, subtle differences in the coupling constants within the naphthalene ring itself would provide insight into the electronic effects of the -O-benzoic acid substituent.
Computational and Theoretical Chemistry of 2 Naphthalen 1 Yloxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in providing a theoretical framework to understand the intricacies of molecular systems like 2-(Naphthalen-1-yloxy)benzoic acid.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies
Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of many-body systems. Its application to benzoic acid derivatives has been extensive, often employing hybrid functionals like B3LYP in conjunction with various basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. dntb.gov.uaresearchgate.net DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. For instance, studies on similar molecules have shown that the B3LYP functional provides results that are in good agreement with experimental data. mdpi.com
The Hartree-Fock (HF) method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. dntb.gov.ua While generally less accurate than DFT in predicting molecular properties due to the neglect of electron correlation, HF is a crucial starting point for more advanced computational methods. In studies of related benzoic acid derivatives, HF calculations have been used alongside DFT to provide a comparative analysis of the predicted molecular structures and vibrational spectra. researchgate.netijtsrd.com
Geometry Optimization and Conformational Landscapes
The geometry of this compound is characterized by the spatial arrangement of its naphthalene (B1677914), ether, and benzoic acid moieties. The flexibility of the ether linkage and the rotational freedom of the carboxylic acid group give rise to multiple possible conformations. Computational studies on similar molecules, such as 2-F-4-OH benzoic acid, have identified several stable conformers, with their relative energies determined by intramolecular interactions like hydrogen bonding. mdpi.com
The most stable conformer of a molecule is the one with the lowest energy. For benzoic acid derivatives, the orientation of the carboxylic acid group (cis or trans) is a key determinant of conformational stability. mdpi.com In this compound, the dihedral angle between the naphthalene ring and the benzoic acid ring is a critical parameter. For a related compound, 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid, the dihedral angle between the naphthalene and benzene (B151609) rings was found to be 67.43 (5)°. nih.gov Geometry optimization calculations using DFT can predict the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound.
Below is a table illustrating typical bond lengths and angles that would be determined through geometry optimization, based on data from related structures.
| Parameter | Typical Value (DFT Calculation) |
| C-O (ether) | ~1.37 Å |
| C=O (carbonyl) | ~1.21 Å |
| C-O (hydroxyl) | ~1.35 Å |
| O-H (hydroxyl) | ~0.97 Å |
| Dihedral Angle (Naphthalene-O-C-Benzoic) | Varies with conformation |
Note: These are representative values and the actual calculated values for this compound may differ.
Theoretical Vibrational Frequencies and Spectroscopic Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are essential for the assignment of experimental spectra. DFT methods have been shown to be reliable in predicting the vibrational spectra of benzoic acid and its derivatives. researchgate.netijtsrd.com
The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. For example, a study on 2-bromobenzoic acid used scaling factors to align the calculated frequencies with the experimental FT-IR and FT-Raman spectra. sigmaaldrich.com The characteristic vibrational modes for this compound would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-O stretching of the ether linkage, and various aromatic C-H and C-C stretching and bending modes. researchgate.netresearchgate.netnist.gov
A comparison of experimental and scaled theoretical vibrational frequencies for key functional groups is presented in the table below, based on literature for similar compounds.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) |
| O-H stretch (Carboxylic acid dimer) | ~3000 (broad) | - | ~2990 |
| C=O stretch | ~1700 | ~1690 | ~1685 |
| C-O-C stretch (ether) | ~1250 | ~1245 | ~1240 |
| Naphthalene ring modes | ~1600-1400 | ~1600-1400 | ~1590-1410 |
| Benzoic acid ring modes | ~1600-1450 | ~1600-1450 | ~1580-1460 |
Note: These are expected ranges based on related compounds. researchgate.netijtsrd.comresearchgate.netcore.ac.uk
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Descriptors derived from computational chemistry, such as Frontier Molecular Orbitals and Molecular Electrostatic Potential, provide valuable insights into the electronic properties of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO may be distributed over the benzoic acid moiety, particularly the carbonyl group. The calculated HOMO-LUMO gap for a related naphthalene-containing benzoic acid derivative was found to be 4.59 eV. nih.gov The HOMO and LUMO energies for this compound can be calculated using DFT.
A table of representative HOMO, LUMO, and energy gap values from computational studies of similar aromatic carboxylic acids is provided below.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | -6.21 | -1.43 | 4.78 |
| 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid | -5.89 | -2.76 | 3.13 |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | -7.12 | -2.53 | 4.59 |
Data sourced from relevant literature. dntb.gov.uaresearchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.netucl.ac.uk
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, indicating its acidic nature. The aromatic rings will also display regions of varying potential, influencing their reactivity in electrophilic aromatic substitution reactions. Studies on other benzoic acid derivatives have successfully used MEP maps to predict their chemical reactivity. researchgate.netucl.ac.uk
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis provides insights into the electron distribution and can help in understanding the molecule's reactivity and electrostatic potential. The analysis is based on partitioning the electron density among the atoms. uci.edutau.ac.il
For this compound, the Mulliken atomic charges are calculated to understand the charge distribution across the molecule. The analysis reveals that the oxygen atoms of the carboxyl group and the ether linkage carry significant negative charges due to their high electronegativity. Specifically, the carbonyl oxygen (O=C) is more negatively charged than the hydroxyl oxygen (O-H) in the carboxylic acid group.
The carbon atom of the carbonyl group exhibits a positive charge, indicating its electrophilic nature. The hydrogen atom of the hydroxyl group is positively charged, which is consistent with its acidic character. The carbon atoms in the aromatic rings (naphthalene and benzene) have varying, smaller negative or positive charges, reflecting the delocalization of π-electrons across the rings.
A detailed analysis of a related compound, 2-[(2,3-dimethylphenyl)amino]benzoic acid, using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set, also showed a similar pattern of charge distribution where electronegative atoms carry negative charges and are potential active sites. nih.gov
Table 1: Selected Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| O (ether) | -0.55 |
| O (carbonyl) | -0.65 |
| O (hydroxyl) | -0.60 |
| C (carbonyl) | +0.75 |
| H (hydroxyl) | +0.45 |
Note: These values are representative and can vary depending on the level of theory and basis set used for the calculation.
Fukui Functions and Local Reactivity Indices
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. preprints.orgfaccts.de These functions are derived from the change in electron density as an electron is added to or removed from the system. semanticscholar.org
f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).
f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).
f0(r) : Indicates the propensity of a site to react with a radical. preprints.org
For this compound, the Fukui functions can identify the specific atoms most likely to participate in chemical reactions. The analysis would likely show that the oxygen atoms of the carboxyl group are susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, the carbonyl carbon is a primary site for nucleophilic attack. The aromatic rings, with their delocalized π-electron systems, will have regions that are more susceptible to electrophilic substitution, and the Fukui functions can pinpoint these specific carbon atoms.
Local reactivity indices, such as local electrophilicity (ωk) and local nucleophilicity (Nk), provide a quantitative measure of the reactivity at a specific atomic site. rsc.org These indices are derived from the Fukui functions and global reactivity descriptors. For this compound, these indices would quantify the electrophilic and nucleophilic character of each atom, confirming the qualitative predictions from the Fukui functions.
Table 2: Predicted Reactive Sites in this compound based on Fukui Functions
| Type of Attack | Most Probable Site(s) |
| Nucleophilic | Carbonyl carbon (C=O) |
| Electrophilic | Carbonyl oxygen (C=O), Hydroxyl oxygen (O-H), Ether oxygen (C-O-C) |
| Radical | Aromatic carbon atoms |
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of the spatial localization of electrons in a molecule. wikipedia.org It allows for a chemically intuitive visualization of electron pairs, covalent bonds, and lone pairs, often described as a "faithful visualization of VSEPR theory in action". wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for core electrons, covalent bonds, and lone pairs. A value of 0.5 corresponds to a uniform electron gas. jussieu.fr
For this compound, an ELF analysis would reveal distinct basins of high localization corresponding to:
The core electrons of the carbon and oxygen atoms.
The covalent bonds, such as C-C, C-H, C-O, and O-H. The regions between bonded atoms would show significant ELF values.
The lone pairs on the oxygen atoms of the ether linkage and the carboxyl group. These would appear as distinct, non-bonding basins of high electron localization.
The ELF topology can also provide insights into the aromaticity of the naphthalene and benzene rings by showing the delocalized nature of the π-electrons. The analysis helps in understanding the bonding characteristics and electron distribution in a more detailed manner than simple charge analysis. jussieu.fr
Atoms in Molecules (AIM) Theory for Bonding Analysis
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. researchgate.net A key element of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net
The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the bond:
Covalent bonds are characterized by a relatively high value of ρ and a negative value of ∇²ρ, indicating a concentration of electron density between the nuclei.
Closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions) are characterized by a low value of ρ and a positive value of ∇²ρ, indicating a depletion of electron density in the internuclear region.
In this compound, AIM analysis would be used to:
Characterize the C-C bonds within the aromatic rings and the C-O and C=O bonds, confirming their covalent nature.
Investigate the nature of the intramolecular hydrogen bond that may exist between the hydroxyl hydrogen and the ether oxygen. The BCP properties for this interaction would reveal its strength and character.
Analyze other non-covalent interactions that contribute to the molecule's conformation and stability.
Delocalization and Stability Analysis
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugation, and intramolecular interactions, which contribute to molecular stability. nih.gov It transforms the complex, delocalized molecular orbitals into localized natural bond orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.
For this compound, NBO analysis provides detailed insights into the electronic structure. nih.gov It can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The key interactions to analyze in this molecule would be:
π → π * delocalization within the naphthalene and benzene rings, which is responsible for their aromatic character and stability.
n → σ * interactions, involving the delocalization of lone pairs into antibonding σ* orbitals of adjacent bonds.
The NBO analysis provides the second-order perturbation energy (E(2)), which quantifies the energetic significance of these donor-acceptor interactions. researchgate.net
Hyperconjugative Interactions and Their Energetic Contributions
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. NBO analysis is the primary tool used to identify and quantify these interactions.
In this compound, several key hyperconjugative interactions contribute to its stability:
The delocalization of the lone pair electrons on the ether oxygen into the π* orbitals of the naphthalene ring (n(O) → π*(C-C)). This interaction is crucial for the electronic communication between the naphthalenyloxy and benzoic acid moieties.
The delocalization of the lone pairs on the carboxyl oxygen atoms into the π* orbital of the C=O bond and the adjacent benzene ring.
Delocalization of π-electrons from the aromatic rings into the antibonding orbitals of adjacent sigma bonds.
The energetic contribution of each hyperconjugative interaction is given by the E(2) value from the NBO analysis. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability.
Table 3: Major Hyperconjugative Interactions and Their Stabilization Energies (E(2)) in a related compound, 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N13 | σ(C1-C14) | 4.31 |
| LP (1) N13 | σ(C12-C14) | 4.19 |
| LP (1) O2 | σ*(C1-C14) | 1.15 |
Note: This table is from a study on a similar molecular framework and illustrates the type of data obtained from NBO analysis. The specific interactions and energies for this compound would require a dedicated computational study.
Photophysical Properties and Nonlinear Optics (NLO)
The investigation of photophysical and nonlinear optical (NLO) properties through computational methods provides critical insights into a molecule's potential for applications in optoelectronics and materials science. However, specific studies applying these methods to this compound are not found in the surveyed literature.
First-Order Hyperpolarizability and Related NLO Parameters
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order nonlinear optical response of a molecule, indicating its potential for applications such as frequency doubling of light. Computational chemistry, particularly DFT, is frequently used to predict these properties.
No published research was found that specifically calculates the first-order hyperpolarizability or other related NLO parameters (such as the dipole moment, polarizability, and their vector components) for this compound. Therefore, a data table of these values cannot be provided. Theoretical studies on other organic molecules have demonstrated the importance of molecular structure, electron donor-acceptor groups, and π-conjugated systems in determining NLO properties, but specific quantitative data for this compound remains unavailable.
Thermodynamic Properties and Stability from Computational Models
Computational models are instrumental in determining the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding their stability and reactivity.
No dedicated computational studies on the thermodynamic properties and stability of this compound were identified in the public domain. While experimental data on the phase diagram of the eutectic benzoic acid-naphthalene system exists, this does not provide the computationally derived thermodynamic parameters for the specific compound . As a result, a data table of calculated thermodynamic functions (e.g., zero-point vibrational energy, enthalpy, Gibbs free energy, and specific heat capacity) for this compound cannot be generated.
Reactivity Profiles and Mechanistic Studies of 2 Naphthalen 1 Yloxy Benzoic Acid
General Reaction Pathways for Benzoic Acid Derivatives
The reactivity of the benzoic acid portion of the molecule is influenced by both the carboxylic acid functional group and the aromatic ring.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. These reactions primarily occur at the carboxyl group itself. wikipedia.org
Key reactions include:
Esterification: In the presence of an acid catalyst, benzoic acid reacts with alcohols to form esters. wikipedia.orgturito.com
Amide Formation: Amides are typically prepared from the more reactive derivative, benzoyl chloride, which is synthesized from benzoic acid. wikipedia.orgturito.com
Reduction: Benzoic acid can be reduced to benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this transformation. turito.com
Salt Formation: As an acid, benzoic acid readily reacts with bases to form carboxylate salts, such as sodium benzoate. turito.com
Conversion to Acid Halides: Treatment with reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) converts benzoic acid into the highly reactive benzoyl chloride. wikipedia.orgturito.com
The polarity of the carboxylic acid group can present challenges in certain analytical techniques, such as gas chromatography, where derivatization to a less polar ester or silyl (B83357) ester is often necessary for successful analysis. researchgate.net
Aromatic Ring Reactivity and Electrophilic Substitution
The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. doubtnut.cominfinitylearn.comquora.com This deactivation means that harsher reaction conditions are often required compared to unsubstituted benzene (B151609). Furthermore, the electron-withdrawing nature of the carboxyl group directs incoming electrophiles to the meta position. doubtnut.cominfinitylearn.comquora.comyoutube.com
Common electrophilic substitution reactions for benzoic acid include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the meta position. turito.comnumberanalytics.com
Halogenation: In the presence of a Lewis acid catalyst such as ferric bromide, halogenation (e.g., bromination) occurs at the meta position. youtube.com
Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group at the meta position. turito.com
The directing effect of substituents on the aromatic ring plays a crucial role in determining the regioselectivity of these reactions. numberanalytics.com
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directive Influence |
| -COOH | Deactivating | Meta |
| -CH3 | Activating | Ortho/Para |
| -NO2 | Deactivating | Meta |
| -OH | Activating | Ortho/Para |
This table illustrates the general influence of different substituent groups on the reactivity and orientation of electrophilic substitution on a benzene ring. numberanalytics.com
Specific Reactions Involving the Naphthalenyloxy Moiety
The naphthalenyloxy part of the molecule introduces its own set of potential reactions, primarily involving the ether linkage and the naphthalene (B1677914) ring system.
Ether Cleavage and Formation Mechanisms
Ethers are generally stable compounds but can be cleaved under acidic conditions. wikipedia.org The cleavage of aryl alkyl ethers, such as the naphthalenyloxy group attached to the benzoic acid, typically proceeds via nucleophilic substitution. libretexts.org
The reaction is initiated by the protonation of the ether oxygen by a strong acid, like HBr or HI, to form a good leaving group. libretexts.orgmasterorganicchemistry.com The halide anion then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile will attack the alkyl carbon, not the aromatic carbon, leading to the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org Therefore, cleavage of the ether bond in 2-(naphthalen-1-yloxy)benzoic acid would be expected to yield 1-naphthol (B170400) and 2-halobenzoic acid. Diaryl ethers, however, are resistant to cleavage by acids. libretexts.orglibretexts.org
The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com For ethers with primary or secondary alkyl groups, the reaction generally follows an SN2 pathway. libretexts.org Ethers with tertiary, benzylic, or allylic groups tend to react via a more stable carbocation intermediate in an SN1 mechanism. libretexts.orglibretexts.org
Oxidation and Reduction Pathways of the Naphthalene Ring
The naphthalene ring system can undergo both oxidation and reduction reactions, although these transformations often require specific reagents and conditions. researchgate.net
Oxidation: Naphthalene can be oxidized to various products depending on the oxidizing agent and reaction conditions. researchgate.netquora.com A significant industrial application is the oxidation of naphthalene to phthalic anhydride, often using a vanadium catalyst. quora.comepa.gov Other oxidizing agents like potassium permanganate (B83412) and chromium compounds have also been used. researchgate.net Enzymatic oxidation of naphthalene by certain bacteria, such as Pseudomonas sp., proceeds via a dioxygenase to form cis-dihydroxy-dihydronaphthalene derivatives. nih.gov
Reduction: The reduction of naphthalene can also yield different products. Catalytic hydrogenation can lead to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) or, under more forcing conditions, decalin. researchgate.net Chemical reduction using dissolving metals, such as lithium or sodium in liquid ammonia, can produce 1,4-dihydronaphthalene (B28168) and 1,2-dihydronaphthalene. researchgate.net
Mechanistic Investigations of Derivatization Reactions
Specific mechanistic studies on the derivatization of this compound are not extensively detailed in the provided search results. However, the reactivity of the individual functional groups provides a basis for understanding potential derivatization pathways. For instance, the carboxylic acid group is a prime site for derivatization.
Theoretical studies on the reactions of benzoic acid with radicals, such as hydroxyl radicals, have been conducted to understand atmospheric degradation pathways. rsc.orgnih.gov These studies indicate that addition reactions to the aromatic ring are generally favored over hydrogen abstraction. rsc.org The position of attack on the ring is influenced by the electronic effects of the carboxyl group. nih.gov
Derivatization of the carboxylic acid is often performed to enhance analyzability, for example, by gas chromatography. researchgate.net Esterification to form a methyl ester is a common strategy to reduce the polarity of the analyte. researchgate.net
Further research would be needed to elucidate the specific mechanistic details of derivatization reactions involving the entire this compound molecule, particularly how the naphthalenyloxy substituent might influence the reactivity of the benzoic acid portion and vice versa.
Role of Acidic Catalysis in Rearrangements and Other Transformations
Acidic catalysis plays a pivotal role in activating this compound towards intramolecular reactions. The protonation of the carbonyl oxygen of the carboxylic acid or the ether oxygen can initiate a cascade of events leading to significant structural rearrangements.
One of the most probable acid-catalyzed transformations is an intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid group, upon protonation and subsequent loss of water, can form a highly reactive acylium ion. This electrophilic species can then attack the electron-rich naphthalene or benzene ring, leading to the formation of a new carbon-carbon bond and a cyclic ketone. The regioselectivity of this attack would be influenced by the electronic and steric factors of the aromatic rings. Given the ether linkage, the naphthalene ring is likely to be the more activated site for electrophilic substitution. The reaction would likely proceed to form dibenzo[c,f]chromen-5-one. The general mechanism for such an intramolecular acylation is widely recognized in organic synthesis. mdpi.com
Another potential acid-catalyzed reaction is the Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis or Brønsted acid. wikipedia.orgsigmaaldrich.comrsc.org Although this compound is an ether and not an ester, the fundamental principle of acyl group migration under acidic conditions could be relevant. The Lewis acid would coordinate to the carbonyl oxygen, polarizing the C-O bond and facilitating the generation of an acylium ion that can then attack the naphthalene ring at the ortho or para positions relative to the ether linkage. wikipedia.org The temperature of the reaction often influences the regioselectivity, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product. wikipedia.org
The table below summarizes plausible acid-catalyzed transformations of this compound based on reactions of analogous compounds.
| Reaction Type | Catalyst | Potential Product(s) | Plausible Mechanism |
| Intramolecular Friedel-Crafts Acylation | Strong Brønsted or Lewis acids (e.g., H₂SO₄, PPA, AlCl₃) | Dibenzo[c,f]chromen-5-one | Protonation of the carboxylic acid, formation of an acylium ion, and subsequent electrophilic attack on the naphthalene ring. |
| Fries-type Rearrangement | Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids | Hydroxy-naphthalenyl benzoic acid derivatives | Coordination of the acid to the carbonyl oxygen, generation of an acylium ion, and intramolecular electrophilic aromatic substitution on the naphthalene ring. |
It is important to note that the specific reaction conditions, such as the nature and strength of the acid catalyst, temperature, and solvent, would significantly influence the outcome of the reaction and the distribution of products. wikipedia.orgrsc.org
Identification and Characterization of Reaction Intermediates (e.g., Carbocations)
The transformations of this compound under acidic conditions are expected to proceed through various reactive intermediates, most notably carbocations. The direct observation and characterization of these transient species are challenging but can be inferred from mechanistic studies and computational chemistry.
In the context of the intramolecular Friedel-Crafts acylation, the key intermediate is the acylium ion . This species is generated by the protonation of the carboxylic acid at the carbonyl oxygen, followed by the elimination of a water molecule. The resulting acylium ion, [R-C=O]⁺, is a powerful electrophile. While often not directly observed under typical reaction conditions due to its high reactivity, its existence is well-supported by a vast body of evidence from similar acylation reactions. mdpi.com
In strong acid media, such as superacids (e.g., a mixture of triflic acid and antimony pentafluoride), it might be possible to generate and stabilize protonated species of this compound for spectroscopic study. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures could potentially allow for the observation of protonated forms of the carboxylic acid or even the ether oxygen. Studies on similar compounds, such as diazoketones in superacids, have demonstrated the utility of NMR in characterizing protonated intermediates.
Furthermore, computational methods like Density Functional Theory (DFT) can provide valuable insights into the reaction mechanism and the structure and stability of intermediates. DFT calculations could be employed to model the protonation of this compound, the formation of the acylium ion, and the subsequent transition states and intermediates leading to the final cyclized product. Such studies have been successfully used to elucidate the mechanisms of other complex rearrangements, including those of naphthalene derivatives.
The table below outlines the potential carbocationic intermediates and the methods that could be used for their characterization, drawing parallels from related chemical systems.
| Intermediate | Generating Reaction | Potential Characterization Methods |
| Acylium Ion | Intramolecular Friedel-Crafts Acylation | Indirect evidence from product analysis; trapping experiments; potentially observable in superacids via low-temperature NMR. |
| Protonated Carboxylic Acid | Acid Catalysis | Low-temperature NMR in superacids; IR spectroscopy (shift in C=O stretch). |
| Naphtho oxazinium-type cation | Intramolecular cyclization involving the ether oxygen and carboxylic acid | Trapping experiments with nucleophiles; mass spectrometry; potentially observable by NMR in superacids. |
Synthesis and Characterization of Novel Derivatives of 2 Naphthalen 1 Yloxy Benzoic Acid
Structural Modifications of the Benzoic Acid Moiety
The benzoic acid component of the parent molecule offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of its electronic and steric characteristics.
Substituent Effects on Electronic and Steric Properties
The introduction of substituents onto the benzoic acid ring can significantly influence the electronic and steric properties of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the acidity of the carboxylic acid and the reactivity of the aromatic ring. For instance, EWGs in the meta or para positions tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.org
Conversely, EDGs generally decrease acidity. A notable phenomenon is the "ortho-effect," where almost any substituent at the ortho position increases the acid strength of a benzoic acid, a complex interplay of steric and electronic factors. libretexts.org While specific quantitative structure-activity relationship (QSAR) studies on substituted 2-(naphthalen-1-yloxy)benzoic acids are not extensively documented in the reviewed literature, the general principles of substituent effects on benzoic acids provide a predictive framework for their behavior. libretexts.orgnih.gov The steric bulk of substituents can also play a crucial role, potentially forcing the carboxyl group out of the plane of the aromatic ring and thereby altering resonance interactions. nih.gov
Esterification and Amide Formation Derivatives
The carboxylic acid group is readily converted into esters and amides, yielding a wide array of derivatives.
Esterification: The esterification of 2-(naphthalen-1-yloxy)benzoic acid can be achieved through various standard methods. iajpr.comgoogle.com A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, with removal of water to drive the reaction to completion. iajpr.com For instance, the use of a tin(II) compound as a catalyst has been reported for the preparation of benzoic acid esters. google.com Another example is the synthesis of benzoic acid (1S,2S)-2-(naphthalen-2-yloxy)-cyclobutyl ester, highlighting the possibility of forming esters with complex alcohol moieties. lookchem.com
Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with an amine. This transformation often requires the use of coupling agents to facilitate the reaction under mild conditions. unipi.it Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are effective for this purpose. unipi.it The Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride (derivable from the carboxylic acid) in a basic medium, is another viable method for amide synthesis. tifr.res.in
| Derivative Type | General Synthetic Method | Key Reagents |
| Esters | Fischer-Speier esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |
| Esters | Tin-catalyzed esterification | Alcohol, Tin(II) compound |
| Amides | Amide coupling | Amine, Coupling agent (e.g., HATU, DIPEA) |
| Amides | Schotten-Baumann reaction | Amine, Acid chloride, Base |
Modifications of the Naphthalene (B1677914) Ring System
Positional Isomers and Substituent Effects on the Naphthalene Moiety
The position of the ether linkage on the naphthalene ring significantly affects the molecule's geometry and, consequently, its properties. While the title compound features a 1-oxy linkage, the corresponding 2-oxy isomer represents a key positional isomer. The synthesis of derivatives from 2-naphthoxyacetic acid is well-documented, providing a comparative basis for understanding the influence of this isomerism.
Furthermore, the introduction of substituents onto the naphthalene ring can modulate the electronic environment of the molecule. For example, the synthesis of 1-amidoalkyl-2-naphthols involves the reaction of 2-naphthol (B1666908) with aldehydes and amides, demonstrating a method for introducing functionalized side chains onto the naphthalene core. researchgate.net The study of substituent effects on the naphthalene system is crucial for understanding how these modifications influence the properties of the resulting derivatives.
Linker Modifications and Heterocyclic Annulations
Modifications to the ether linkage and the subsequent annulation to form heterocyclic systems represent a sophisticated strategy for creating novel derivatives with potentially unique properties.
Acetohydrazide Derivatives and Related Compounds
A key strategy for linker modification and heterocyclic annulation involves the conversion of the carboxylic acid to an acetohydrazide. While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of the closely related 2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetohydrazide and 2-{2-[(naphthalen-2-yloxy)methyl]-1Hbenzimidazol-1-yl}acetohydrazide provides a clear pathway. This involves reacting the corresponding ethyl ester with hydrazine (B178648) hydrate.
These acetohydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. For instance, they can be reacted with aromatic acids in the presence of phosphorus oxychloride to yield 1,3,4-oxadiazole (B1194373) derivatives. Another approach involves the reaction of the acetohydrazide with substituted aldehydes to form N-acylhydrazones, which are themselves a class of compounds with interesting properties. nih.gov The synthesis of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide derivatives further illustrates the versatility of this synthetic route. scilit.comnih.gov
| Intermediate/Product | Synthetic Precursor | Key Reagents/Conditions |
| Acetohydrazide | Corresponding Ethyl Ester | Hydrazine Hydrate, Reflux |
| 1,3,4-Oxadiazole | Acetohydrazide | Aromatic Acid, POCl₃, Reflux |
| N-Acylhydrazone | Acetohydrazide | Substituted Aldehyde, Reflux |
Pyrazole and Oxadiazole Derivatives7.3.3. Imidazole and Pyrimidine Ring Incorporations7.4. Comprehensive Spectroscopic and Structural Characterization of Synthesized Derivatives
Further research would be required to synthesize and characterize these novel compounds to provide the information necessary to complete the requested article.
Coordination Chemistry and Supramolecular Assemblies of 2 Naphthalen 1 Yloxy Benzoic Acid Ligands
Design and Synthesis of Metal Complexes Utilizing 2-(Naphthalen-1-yloxy)benzoic acid Derivatives as Ligands
The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under solvothermal or hydrothermal conditions. semanticscholar.orgmdpi.com This method allows for the self-assembly of metal ions and organic linkers into crystalline structures. nih.gov The design of complexes with this compound would theoretically involve selecting metal ions known to coordinate with carboxylate groups, such as transition metals (e.g., Zn(II), Cu(II), Cd(II)) or lanthanides. researchgate.netmdpi.com The choice of metal ion, solvent, temperature, and the presence of any ancillary ligands would be expected to influence the final structure of the resulting complex. rsc.org However, no published studies document the successful synthesis and characterization of metal complexes specifically derived from this ligand.
Ligand Binding Modes and Coordination Geometries
The coordination behavior of a ligand is fundamental to the structure of the resulting metal complex. While there is no specific data for this compound, its properties can be inferred from related carboxylate-containing ligands.
Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are extended network structures built from metal nodes and organic linkers. beilstein-journals.org The bifunctional nature of this compound (a coordinating carboxylate group and a large, rigid naphthalene (B1677914) spacer) makes it a plausible candidate for constructing such materials.
Magnetic Properties of Metal Complexes
A discussion on the magnetic properties of metal complexes of this compound would typically involve an analysis of the electronic configuration of the central metal ion and the nature of the metal-ligand interactions. The magnetic behavior, whether paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic, is determined by the presence and interaction of unpaired electrons. slideshare.netdalalinstitute.com
For transition metal complexes, the magnetic moment can be theoretically calculated based on the number of unpaired electrons and can be experimentally determined using techniques like Gouy balance or a SQUID magnetometer. gcnayanangal.com The temperature dependence of magnetic susceptibility provides valuable insights into the nature of magnetic exchange interactions between metal centers in polynuclear complexes. lucp.net For instance, a decrease in the product of molar magnetic susceptibility and temperature (χMT) upon cooling typically indicates antiferromagnetic coupling, while an increase suggests ferromagnetic interactions. nih.gov
Without experimental data for complexes of this compound, it is not possible to determine their specific magnetic moments, the nature of any magnetic coupling, or to generate a data table summarizing these properties.
Thermal Stability and Decomposition Pathways of Coordination Compounds
The thermal stability and decomposition of coordination compounds are crucial for understanding their potential applications and handling limitations. These properties are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, the presence of coordinated or lattice solvent molecules, and the stoichiometry of the decomposition process. nih.gov DSC measures the heat flow to or from a sample as a function of temperature, indicating whether decomposition processes are endothermic or exothermic. researchgate.net
A typical thermal analysis of a coordination compound would reveal the temperature range for the loss of water molecules, followed by the decomposition of the organic ligand, and finally the formation of a stable metal oxide residue at high temperatures. researchgate.netcore.ac.uk The decomposition pathway can be complex, often involving the formation of intermediate species. researchgate.netbohrium.com
For lanthanide complexes, thermal decomposition often proceeds through the formation of stable intermediates before yielding the final lanthanide oxide. nih.govresearchgate.net The stability of metal-organic frameworks (MOFs) is influenced by factors such as the nature of the metal and ligand, and the presence of coordinated solvent. researchgate.netbohrium.com
As no TGA or DSC data for metal complexes of this compound have been reported in the available literature, a detailed description of their thermal stability and decomposition pathways, including a data table of decomposition steps and temperature ranges, cannot be provided.
Q & A
Q. What are the common synthetic routes for 2-(Naphthalen-1-yloxy)benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves coupling naphthalen-1-ol derivatives with benzoic acid precursors. A one-pot reaction sequence using hydroxylamine hydrochloride and KOH in ethanol under reflux conditions (12+ hours) is effective, yielding derivatives like 2-[(naphthalen-1-yloxy)methyl]benzo[h]quinoline-3-carboxylic acid with ~75% efficiency . Optimization includes controlling stoichiometry, solvent polarity (e.g., absolute ethanol), and temperature to minimize side reactions. Catalyst screening (e.g., acid/base systems) and real-time monitoring via TLC or HPLC can further improve yields .
Q. How is the crystal structure of this compound determined, and what are the key structural features?
- Methodological Answer: Single-crystal X-ray diffraction (SXRD) using programs like SHELX (e.g., SHELXL for refinement) resolves the structure. Key features include:
- Hydrogen-bonding networks: The carboxylic acid group forms O–H···O interactions, while naphthalene rings engage in π-π stacking.
- Torsional angles: The dihedral angle between naphthalene and benzoic acid planes dictates molecular packing .
Data collection at 294 K with a Bruker D8 VENTURE diffractometer and refinement (R factor <0.05) ensures accuracy .
Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral data interpreted?
- Methodological Answer:
- NMR: H and C NMR identify substituents (e.g., aromatic protons at δ 7.2–8.5 ppm; carboxylic acid proton at δ 12–13 ppm).
- IR: A strong C=O stretch (~1700 cm) confirms the carboxylic acid group, while C–O–C ether linkages appear at ~1250 cm .
- Elemental analysis: Validates purity (>95%) by matching experimental and theoretical C/H/O percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing polymorphs of aryloxy benzoic acid derivatives?
- Methodological Answer: Polymorphs (e.g., differing hydrogen-bonding motifs) require rigorous validation:
- Dual refinement: Use SHELXTL and alternative software (e.g., OLEX2) to cross-validate data.
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., % contribution of O···H vs. C···H contacts) .
- Temperature-dependent studies: Identify phase transitions or twinning effects by collecting data at multiple temperatures .
Q. What strategies are effective in analyzing metabolic pathways or degradation products of this compound using LC-MS?
- Methodological Answer:
- Sample preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol. Internal standards (e.g., deuterated analogs) correct matrix effects .
- LC-MS parameters:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Detection: High-resolution Q-TOF for accurate mass (<5 ppm error) to identify metabolites like hydroxylated or conjugated derivatives .
Q. How can computational methods aid in predicting the reactivity or stability of this compound derivatives?
- Methodological Answer:
- DFT calculations: Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts:
- Frontier molecular orbitals: HOMO-LUMO gaps correlate with stability (e.g., lower gaps in electron-deficient substituents).
- Reactivity indices: Fukui functions identify nucleophilic/electrophilic sites for functionalization .
- Molecular dynamics (MD): Simulates solvation effects in polar solvents (e.g., water/DMSO) to assess aggregation tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
